molecular formula C19H17ClN2O4 B2740310 Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251543-52-8

Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2740310
CAS No.: 1251543-52-8
M. Wt: 372.81
InChI Key: ZOCLFNJBFMZWOL-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O4 and its molecular weight is 372.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Novel Ring-Opening Reactions

Methyl 8-chloro-4-((3-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives have been subjects of interest in the synthesis and study of novel ring-opening reactions. For instance, Birch et al. (1975) demonstrated oxidative coupling and ring-opening reactions related to benzylisoquinoline alkaloids, providing insights into synthetic pathways and mechanisms for similar compounds (Birch, Jackson, Shannon, & Stewart, 1975).

Development of Antiparasitic Agents

A notable application involves the development of antiparasitic agents. Nanayakkara et al. (2008) explored the antiparasitic activities and toxicities of 8-aminoquinoline derivatives, revealing their efficacy against malaria and pneumocystis pneumonia. This research underscores the potential of this compound derivatives in creating effective antiparasitic treatments (Nanayakkara, Ager, Bartlett, Yardley, Croft, Khan, McChesney, & Walker, 2008).

Exploration of Antioxidant Properties

Kawashima et al. (1979) investigated the antioxidant properties of derivatives, identifying compounds with high electron-donating activity and excellent antioxidant capabilities. This research points to potential applications in combating oxidative stress and related diseases (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

Synthetic Methodologies and Crystallographic Studies

Significant contributions have been made in the development of synthetic methodologies and crystallographic studies of these compounds. For example, Kovalenko et al. (2019) described a novel one-pot synthesis approach for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, highlighting the efficiency and applicability of new synthetic routes for related molecules (Kovalenko, Drushlyak, Konovalova, Mariutsa, Kravchenko, Ivachtchenko, & Mitkin, 2019).

Properties

IUPAC Name

methyl 8-chloro-4-[(3-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-25-12-6-3-5-11(9-12)10-21-17-13-7-4-8-14(20)16(13)22-18(23)15(17)19(24)26-2/h3-9H,10H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCLFNJBFMZWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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